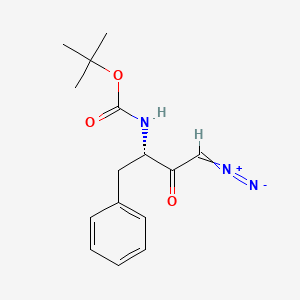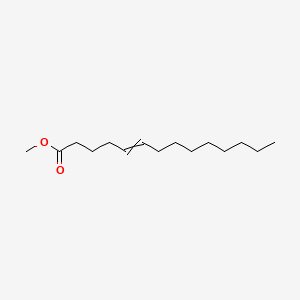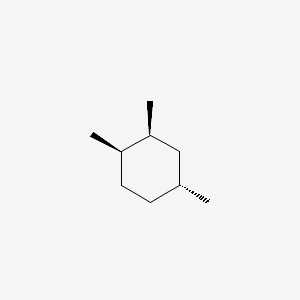![molecular formula C₂₀H₂₅N₂O₅ B1142219 3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin CAS No. 169387-70-6](/img/no-structure.png)
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin” is known for its exceptional biomedical significance, finding utility in research of select malignancies. It operates as an invaluable implement in cancer research, its efficacy lies in diligently constraining the rampant expansion and relentless propagation of malignant cells .
Synthesis Analysis
The synthesis of similar compounds involves glycosylation of the sodium salt of the corresponding nucleobases with 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride, followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR spectra. The spectra can provide information about the coupling constants of the furanose ring protons, which are characterized by the zero coupling constants between the trans-oriented protons .Chemical Reactions Analysis
The main starting material for the synthesis of similar compounds is 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose, which is obtained by treating the corresponding purine with acetic acid and acetic anhydride at 100 °C . The obtained nucleoside derivative is mainly in the α-configuration. Then it is fused with 2,6-dichloropurine, and after several steps, the final product is obtained .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin' involves the synthesis of the pyrroloquinoline ring system followed by the attachment of the ribofuranosyl group at the 3-position of the ring system.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "2-methyl-1,2,3,4-tetrahydroquinoline", "formaldehyde", "ammonium acetate", "2-deoxy-D-ribose" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and ethyl acetoacetate with ammonium acetate to form 2-methyl-1,2,3,4-tetrahydroquinoline", "Step 2: Cyclization of 2-methyl-1,2,3,4-tetrahydroquinoline with formaldehyde to form the pyrroloquinoline ring system", "Step 3: Protection of the 3-hydroxyl group of 2-deoxy-D-ribose with a TBDMS group", "Step 4: Coupling of the protected 2-deoxy-D-ribose with the pyrroloquinoline ring system using a Vorbruggen glycosylation reaction to form the final compound" ] } | |
CAS-Nummer |
169387-70-6 |
Produktname |
3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin |
Molekularformel |
C₂₀H₂₅N₂O₅ |
Molekulargewicht |
373.42 |
Synonyme |
3-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-pyrrolo[3,4-g]quinolin-7-yloxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)


